3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
Description
3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a heterocyclic compound featuring a quinazolin-4(3H)-one core fused with a piperidine ring at the 3-position. The piperidine moiety is further substituted at the 1-position with a benzo[c][1,2,5]thiadiazole-5-carbonyl group. The compound’s design aligns with pharmacophores known for targeting kinase enzymes, acetylcholine receptors, or antimicrobial agents .
Properties
IUPAC Name |
3-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-3-yl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c26-19(13-7-8-17-18(10-13)23-28-22-17)24-9-3-4-14(11-24)25-12-21-16-6-2-1-5-15(16)20(25)27/h1-2,5-8,10,12,14H,3-4,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGJUVDVAHGHDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=NSN=C3C=C2)N4C=NC5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common route includes:
Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Piperidine Ring: The quinazolinone intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution or amide bond formation.
Attachment of the Benzo[c][1,2,5]thiadiazole Moiety: This step involves the coupling of the piperidine-quinazolinone intermediate with benzo[c][1,2,5]thiadiazole-5-carbonyl chloride under basic conditions, typically using a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinazolinone core or the benzo[c][1,2,5]thiadiazole moiety, potentially yielding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinazolinone and benzo[c][1,2,5]thiadiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydroquinazolinone or dihydrobenzo[c][1,2,5]thiadiazole derivatives.
Substitution: Halogenated or aminated derivatives depending on the substituents used.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing both quinazoline and benzo[c][1,2,5]thiadiazole moieties exhibit a range of biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Quinazoline derivatives are known for their potential in inhibiting cancer cell proliferation. Studies have evaluated the anti-proliferative effects against different human cancer cell lines .
- Neuropharmacological Effects : The structural components may interact with dopamine and serotonin receptors, suggesting potential applications in treating neurological disorders .
Case Studies
Several studies have highlighted the effectiveness of similar compounds in various applications:
- A study demonstrated that derivatives of quinazoline exhibited significant antibacterial activity against S. aureus, with specific structural modifications leading to enhanced efficacy .
- Research on related compounds indicated promising results in inhibiting cancer cell lines, suggesting that structural variations can significantly impact biological activity .
Mechanism of Action
The mechanism by which 3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[c][1,2,5]thiadiazole moiety is known for its electron-withdrawing properties, which can modulate the electronic characteristics of the compound, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Features of Quinazolin-4(3H)-one Derivatives
Key Observations :
- Electron-Withdrawing Groups : The target compound’s benzo[c][1,2,5]thiadiazole group introduces strong electron-withdrawing effects, which may enhance binding to enzymes like kinases compared to electron-donating groups (e.g., 7c’s trifluoromethylphenyl) .
- Bioactivity : Compounds with acryloyl groups (e.g., 8b) show anti-MRSA activity, suggesting the target’s benzo-thiadiazole could similarly target bacterial membranes or enzymes .
Spectroscopic and Analytical Comparisons
Table 2: Spectroscopic Data for Selected Compounds
Analysis :
- The target compound’s IR and NMR spectra are distinct due to the benzo[c][1,2,5]thiadiazole moiety, which causes deshielding in ¹H NMR (δ >8.5 ppm) and unique C=O stretching .
- Compared to 7c (trifluoromethylphenyl), the target’s elemental nitrogen content (13.85%) is lower, reflecting the sulfur and oxygen atoms in the thiadiazole ring .
Insights :
- The target compound’s benzo[c][1,2,5]thiadiazole group may confer kinase inhibition (similar to imidazo[4,5-b]pyridine-based kinase inhibitors in ) or antimicrobial activity via thiadiazole’s sulfur interactions .
- BQZ-12’s higher potency than BQCA highlights the impact of benzoquinazolinone expansion, suggesting the target’s benzo-thiadiazole could similarly enhance receptor affinity .
Biological Activity
The compound 3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic molecule that integrates multiple heterocyclic structures, including a piperidine and a quinazoline moiety. This unique structural arrangement suggests a significant potential for diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
Molecular Characteristics
- Molecular Formula : C19H16N4O2S
- Molecular Weight : 368.42 g/mol
- Key Functional Groups :
- Benzo[c][1,2,5]thiadiazole
- Piperidine
- Quinazoline
The presence of these functional groups is associated with various pharmacological activities, enhancing the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds containing the benzo[c][1,2,5]thiadiazole moiety exhibit broad-spectrum antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives of this compound demonstrate significant antibacterial effects against various gram-positive and gram-negative bacteria. Specifically, compounds similar to This compound have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising zones of inhibition .
Antiviral and Anticancer Properties
The compound's structural components suggest potential antiviral and anticancer activities:
- Antiviral Activity : The electron-deficient nature of the benzo[c][1,2,5]thiadiazole group has been linked to antiviral properties. Research indicates that similar compounds can inhibit viral replication mechanisms .
- Anticancer Activity : Quinazoline derivatives are known for their anticancer effects. Preliminary studies indicate that the compound may inhibit key enzymes involved in cancer cell proliferation .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may act on various enzymes by binding to active sites and inhibiting their functions.
- Receptor Modulation : It may interact with neurotransmitter receptors (e.g., dopamine and serotonin receptors), influencing pathways related to mood regulation and neuroprotection .
Study 1: Antibacterial Efficacy
In a comparative study on the antibacterial efficacy of quinazoline derivatives, This compound exhibited a notable zone of inhibition against E. coli, comparable to standard antibiotics . The study highlighted its potential as a lead compound for developing new antibacterial agents.
Study 2: Anticancer Activity Assessment
A recent investigation evaluated the cytotoxic effects of the compound on human cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as an anticancer agent. The study proposed further exploration into its mechanism of action and structure-activity relationship (SAR) .
Potential Applications
Given its promising biological activities, This compound has potential applications in:
- Pharmaceutical Development : As a candidate for developing new antibiotics or antiviral medications.
- Cancer Therapy : As a lead compound for anticancer drug development.
Q & A
Basic: What are the common synthetic routes for synthesizing 3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one, and what are their limitations?
The synthesis typically involves functionalizing the quinazolinone core via alkylation or condensation reactions. For example, the quinazolin-4(3H)-one scaffold can be alkylated with a benzo[c][1,2,5]thiadiazole-containing intermediate, such as 3-halo-1-(benzo[c][1,2,5]thiadiazol-5-yl)propan-1-one, under basic conditions . Alternative methods include copper-catalyzed coupling using DMPA as a one-carbon source, but these often require metal catalysts, prolonged reaction times, or unstable intermediates . A critical limitation is the need for rigorous purification to remove residual metal catalysts, which can interfere with biological assays.
Basic: How is the quinazolinone core functionalized to introduce heterocyclic substituents like benzo[c][1,2,5]thiadiazole?
Functionalization typically occurs at the N-3 position of the quinazolinone. The piperidin-3-yl group is introduced via nucleophilic substitution or reductive amination, followed by coupling with benzo[c][1,2,5]thiadiazole-5-carbonyl chloride. This step often employs Schotten-Baumann conditions (e.g., aqueous NaOH and dichloromethane) to form the amide bond . Characterization via H/C NMR and HRMS is critical to confirm regioselectivity, as competing reactions (e.g., O-acylation) may occur.
Advanced: What strategies can mitigate the use of metal catalysts in synthesizing this compound?
Recent methodologies focus on metal-free approaches, such as:
- Microwave-assisted synthesis : Reduces reaction time and improves yield by enhancing reaction kinetics (e.g., highlights microwave use in analogous pyrazole systems).
- Organocatalytic pathways : Employing thiourea or proline derivatives to catalyze key steps like amide bond formation .
- Flow chemistry : Enhances reproducibility and scalability while minimizing catalyst residues .
Comparative studies show microwave methods reduce reaction times by 60–70% compared to conventional heating, though optimization of dielectric properties is required .
Advanced: How does the benzo[c][1,2,5]thiadiazole moiety influence electronic properties and target binding?
The benzo[c][1,2,5]thiadiazole group introduces electron-withdrawing effects, enhancing the compound’s ability to engage in π-π stacking and hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets). Computational studies (DFT) reveal a dipole moment of ~4.5 D, which correlates with improved binding affinity compared to oxadiazole analogs (e.g., Farampator, a structural analog with a benzo[c][1,2,5]oxadiazole moiety) . SAR data suggest that thiadiazole derivatives exhibit 3–5× higher inhibitory activity against PI3K compared to oxadiazole counterparts, likely due to stronger sulfur-mediated hydrophobic interactions .
Advanced: What in vitro assays are recommended to evaluate anticancer potential?
- Kinase inhibition assays : Screen against PI3K/AKT/mTOR pathways using recombinant enzymes (IC determination) .
- Antiproliferative assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, A549). Structural analogs with thiazole substituents show IC values of 2–10 µM .
- Apoptosis assays : Annexin V/PI staining to quantify early/late apoptosis induction.
- Metabolic stability : Microsomal stability tests (e.g., human liver microsomes) to assess CYP450-mediated degradation, which is critical for lead optimization .
Advanced: How can structural modifications address poor aqueous solubility?
- Prodrug strategies : Introduce phosphate or PEGylated groups at the piperidine nitrogen to enhance solubility.
- Co-crystallization : Use cyclodextrins or sulfonic acid co-formers to improve bioavailability .
- Heterocycle replacement : Replace benzo[c][1,2,5]thiadiazole with more polar isosteres (e.g., triazolo[4,3-a]quinazolin-5(4H)-one), though this may reduce potency .
Advanced: How do conflicting bioactivity data for structural analogs guide SAR studies?
For example, indazole-quinazolinone hybrids (e.g., 3-(indazol-3-yl)-quinazolin-4(3H)-one) show antiproliferative activity in leukemia cells (IC = 1.5 µM) but poor activity in solid tumors . This suggests that scaffold rigidity and substituent positioning (e.g., meta vs. para on the benzothiadiazole) critically influence target selectivity. Molecular docking studies (e.g., AutoDock Vina) can prioritize analogs with optimal binding poses .
Advanced: What analytical techniques resolve structural ambiguities in derivatives?
- X-ray crystallography : Confirms absolute configuration, especially for chiral piperidine centers.
- 2D NMR (HSQC, HMBC) : Assigns quaternary carbons and distinguishes regioisomers (e.g., N-3 vs. N-1 substitution) .
- Mass spectrometry (HRMS/MS) : Detects trace impurities (e.g., dehalogenated byproducts) with ppm-level accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
